1-(4-Ethoxyphenyl)-3-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione
Overview
Description
1-(4-Ethoxyphenyl)-3-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidinedione core with ethoxyphenyl and pyridinyl substituents
Preparation Methods
The synthesis of 1-(4-Ethoxyphenyl)-3-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidinedione core, followed by the introduction of the ethoxyphenyl and pyridinyl groups. Common reagents used in these reactions include ethyl bromide, pyridine, and piperazine. The reaction conditions usually involve heating under reflux and the use of catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
1-(4-Ethoxyphenyl)-3-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridinyl and piperazinyl moieties, using reagents like sodium hydride or alkyl halides.
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
1-(4-Ethoxyphenyl)-3-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione can be compared with similar compounds such as:
This compound: This compound shares a similar core structure but differs in the substituents attached to the pyrrolidinedione ring.
This compound: Another similar compound with variations in the functional groups, leading to different chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on the compound’s overall properties and applications.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3/c1-2-30-20-5-3-19(4-6-20)27-22(28)17-21(23(27)29)26-15-13-25(14-16-26)12-9-18-7-10-24-11-8-18/h3-8,10-11,21H,2,9,12-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWITHAEHKCHKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CCC4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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